Mylanta

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

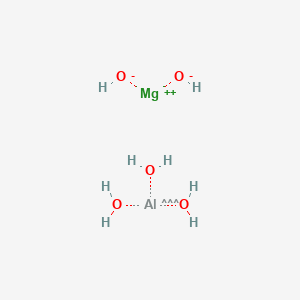

Mylanta is a compound that is primarily composed of aluminum hydroxide. It is commonly used as an antacid to neutralize stomach acid and relieve symptoms of indigestion and heartburn. Aluminum hydroxide is an inorganic compound with the chemical formula Al(OH)₃. It is a white, odorless powder that is insoluble in water but soluble in acids and alkalis.

準備方法

Synthetic Routes and Reaction Conditions

Aluminum hydroxide can be synthesized through several methods:

Bayer Process: This is the most common industrial method for producing aluminum hydroxide. Bauxite ore is dissolved in sodium hydroxide at high temperatures and pressures. The resulting solution is then cooled, and aluminum hydroxide precipitates out.

Hydrolysis of Aluminum Compounds: Aluminum hydroxide can also be prepared by hydrolyzing aluminum salts such as aluminum chloride or aluminum sulfate in water.

Reaction with Alkalis: Aluminum hydroxide can be formed by reacting aluminum salts with alkali hydroxides like sodium hydroxide or potassium hydroxide.

Industrial Production Methods

The Bayer process is the predominant industrial method for producing aluminum hydroxide. In this process, bauxite ore is first crushed and then mixed with sodium hydroxide solution. The mixture is heated under pressure, which dissolves the aluminum-containing compounds in the bauxite. The solution is then cooled, and aluminum hydroxide precipitates out. The precipitate is filtered, washed, and dried to obtain pure aluminum hydroxide.

化学反応の分析

Types of Reactions

Neutralization: Aluminum hydroxide reacts with acids to form aluminum salts and water. For example, it reacts with hydrochloric acid to form aluminum chloride and water. [ \text{Al(OH)}_3 + 3\text{HCl} \rightarrow \text{AlCl}_3 + 3\text{H}_2\text{O} ]

Dehydration: When heated, aluminum hydroxide loses water to form aluminum oxide. [ 2\text{Al(OH)}_3 \rightarrow \text{Al}_2\text{O}_3 + 3\text{H}_2\text{O} ]

Reaction with Alkalis: Aluminum hydroxide reacts with strong alkalis to form aluminate salts. [ \text{Al(OH)}_3 + \text{NaOH} \rightarrow \text{NaAlO}_2 + 2\text{H}_2\text{O} ]

Common Reagents and Conditions

Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used to react with aluminum hydroxide.

Alkalis: Sodium hydroxide and potassium hydroxide are used to form aluminate salts.

Heat: Dehydration reactions require heating to high temperatures.

Major Products Formed

Aluminum Salts: Such as aluminum chloride, aluminum sulfate, and aluminum nitrate.

Aluminum Oxide: Formed by the dehydration of aluminum hydroxide.

Aluminate Salts: Such as sodium aluminate.

科学的研究の応用

Gastrointestinal Relief

Mylanta is primarily used to alleviate symptoms such as:

- Heartburn

- Acid indigestion

- Sour stomach

- Bloating and gas

The active ingredients work by neutralizing stomach acid, providing quick symptomatic relief. This compound is particularly effective in treating conditions related to hyperacidity, such as gastroesophageal reflux disease (GERD) and peptic ulcers .

Interaction with Other Medications

Research indicates that this compound can significantly affect the bioavailability of certain drugs. For instance, a study demonstrated that high doses of this compound reduced the plasma concentration and overall bioavailability of ranitidine by approximately one-third, indicating that antacids can interfere with the absorption of other medications . This is crucial for patients who are on multiple medications, as it may necessitate adjustments in dosing schedules to avoid decreased efficacy.

Clinical Studies and Comparisons

Several studies have evaluated the effectiveness of this compound in comparison to other treatments:

- Antacid vs. H2 Blockers : A comparative study found that this compound provided symptomatic relief comparable to cimetidine for patients with gastric ulceration, although the healing rates were less well established for gastric ulcers compared to duodenal ulcers .

- Gastric pH Management : In critically ill patients, this compound's effect on gastric pH was assessed against famotidine. The results indicated that this compound effectively maintained gastric pH levels within a therapeutic range during treatment .

Case Study 1: Efficacy in Radiation Therapy Patients

A study focused on patients undergoing adjuvant breast radiation therapy found that this compound could help manage radiation-induced esophagitis and dermatitis, common side effects in this patient population . The administration of this compound provided symptomatic relief from discomfort associated with these conditions.

Case Study 2: Antacid Interaction with Immunosuppressants

An investigation into the interaction between this compound and the immunosuppressant FK 506 revealed that this compound could significantly reduce the solubility of FK 506 in simulated gastric fluid. This suggests that concurrent use of antacids may necessitate careful monitoring of drug levels in patients requiring immunosuppressive therapy .

Safety and Considerations

While this compound is generally safe for most individuals, certain populations should exercise caution:

作用機序

Antacid Action

Aluminum hydroxide acts as an antacid by neutralizing stomach acid. It reacts with hydrochloric acid in the stomach to form aluminum chloride and water, thereby reducing the acidity of the stomach contents. This helps to relieve symptoms of indigestion and heartburn.

Adjuvant Action

As an adjuvant in vaccines, aluminum hydroxide enhances the immune response by promoting the uptake of antigens by immune cells and stimulating the production of antibodies. It forms a depot at the injection site, slowly releasing the antigen and prolonging its exposure to the immune system.

類似化合物との比較

Similar Compounds

Magnesium Hydroxide: Another common antacid that neutralizes stomach acid. It is also used as a laxative.

Calcium Carbonate: Used as an antacid and a calcium supplement. It reacts with stomach acid to form calcium chloride, carbon dioxide, and water.

Sodium Bicarbonate: A fast-acting antacid that neutralizes stomach acid and produces carbon dioxide gas.

Uniqueness of Aluminum Hydroxide

Slow-Acting: Aluminum hydroxide is slower-acting compared to other antacids like sodium bicarbonate, which provides longer-lasting relief.

Adjuvant Properties: Unlike other antacids, aluminum hydroxide is used as an adjuvant in vaccines, enhancing the immune response.

Low Solubility: Its low solubility in water makes it less likely to cause systemic alkalosis compared to other antacids like sodium bicarbonate.

特性

CAS番号 |

37317-08-1 |

|---|---|

分子式 |

AlH8MgO5 |

分子量 |

139.35 g/mol |

InChI |

InChI=1S/Al.Mg.5H2O/h;;5*1H2/q;+2;;;;;/p-2 |

InChIキー |

ADKOXSOCTOWDOP-UHFFFAOYSA-L |

SMILES |

O.O.O.[OH-].[OH-].[Mg+2].[Al] |

正規SMILES |

O.O.O.[OH-].[OH-].[Mg+2].[Al] |

Key on ui other cas no. |

39322-42-4 |

同義語 |

aluminum hydroxide - magnesium hydroxide - simethicone aluminum hydroxide, magnesium hydroxide, simethicone drug combination Dimalan Dioval Ditopax Maldroksal Maldroxal Mylanta Mylanta II |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。